2-Bromo-3-chlorophenylacetonitrile

Description

BenchChem offers high-quality 2-Bromo-3-chlorophenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-chlorophenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

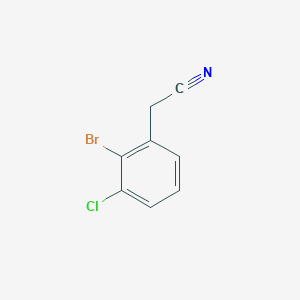

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-3-chlorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUGXAIJAQEURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-chlorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-chlorophenylacetonitrile, a halogenated aromatic nitrile with potential applications in medicinal chemistry and organic synthesis. While specific data for this compound (CAS Number: 1261815-64-8) is limited in publicly available literature, this document synthesizes information from closely related analogs and the broader class of phenylacetonitriles to offer a predictive yet scientifically grounded resource. The guide covers physicochemical properties, proposed synthesis and purification protocols, analytical characterization methods, and potential applications in drug discovery, all presented with the causal reasoning behind experimental choices.

Introduction and Chemical Identity

2-Bromo-3-chlorophenylacetonitrile belongs to the class of substituted phenylacetonitriles, a group of compounds recognized for their utility as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The presence of both bromine and chlorine atoms on the phenyl ring, in addition to the reactive nitrile group, makes this molecule a potentially valuable building block for creating complex molecular architectures. The specific substitution pattern (bromo at position 2 and chloro at position 3) is expected to influence its reactivity and biological activity in unique ways compared to its isomers.

Chemical Structure:

CAS Number: 1261815-64-8

Physicochemical Properties

Predictive data for 2-Bromo-3-chlorophenylacetonitrile, based on its structure and data from similar compounds, are summarized below. It is crucial to note that these are estimated values and should be confirmed by experimental analysis.

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₈H₅BrClN | Based on chemical structure |

| Molecular Weight | 230.49 g/mol | Calculated from atomic weights |

| Appearance | Likely a solid or semi-solid | Isomeric compounds are solids or semi-solids |

| Melting Point | Not available | Experimental determination required |

| Boiling Point | Not available | Experimental determination required |

| Solubility | Expected to be soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetonitrile) and insoluble in water. | General solubility of similar organic compounds[3] |

Synthesis and Purification: A Proposed Methodology

The synthesis of 2-Bromo-3-chlorophenylacetonitrile can be logically approached via the cyanation of a corresponding benzyl halide. This is a well-established method for the preparation of phenylacetonitriles.[4] The proposed synthetic route starts from the commercially available 2-bromo-3-chlorotoluene.

Proposed Synthesis Workflow

Caption: Proposed synthesis of 2-Bromo-3-chlorophenylacetonitrile.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Free-Radical Bromination of 2-Bromo-3-chlorotoluene

-

Rationale: This step introduces a bromine atom at the benzylic position, creating a reactive benzyl halide intermediate. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, and benzoyl peroxide (BPO) acts as a radical initiator.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-3-chlorotoluene (1.0 eq.) in carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.).

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-3-chlorobenzyl bromide.

-

Step 2: Nucleophilic Substitution with Cyanide

-

Rationale: The benzylic bromide is a good leaving group, readily displaced by the cyanide nucleophile to form the desired nitrile. A mixture of ethanol and water is often used as the solvent to dissolve both the organic substrate and the inorganic cyanide salt.[4]

-

Procedure:

-

In a round-bottom flask, dissolve the crude 2-bromo-3-chlorobenzyl bromide (1.0 eq.) in a mixture of ethanol and water.

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq.). Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude 2-Bromo-3-chlorophenylacetonitrile.

-

Purification

-

Rationale: The crude product will likely contain unreacted starting materials and side products. Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

-

Protocol:

-

Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 2-Bromo-3-chlorophenylacetonitrile.

-

Analytical Characterization

The identity and purity of the synthesized 2-Bromo-3-chlorophenylacetonitrile should be confirmed using a combination of spectroscopic and chromatographic techniques.

Proposed Analytical Workflow

Caption: Analytical workflow for 2-Bromo-3-chlorophenylacetonitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show characteristic signals for the aromatic protons and the methylene (-CH₂-) protons adjacent to the nitrile group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,3-trisubstitution pattern.

-

¹³C NMR: Would show distinct signals for the eight carbon atoms in the molecule, including the nitrile carbon.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected around 2250 cm⁻¹.

-

Mass Spectrometry (MS): Would provide the molecular weight of the compound and its fragmentation pattern, which would be consistent with the proposed structure. The isotopic pattern of bromine and chlorine would be a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques would be used to determine the purity of the final compound.

Applications in Research and Drug Development

Substituted phenylacetonitriles are valuable precursors in the synthesis of a wide range of pharmaceuticals.[2][5] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The bromo- and chloro-substituents can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form more complex molecules.

Potential as a Pharmaceutical Intermediate

The structural motif of 2-Bromo-3-chlorophenylacetonitrile could be found in or used to synthesize compounds with a variety of biological activities. Phenylacetonitrile derivatives are known to be intermediates in the synthesis of compounds targeting a range of conditions.[1][6] The specific substitution pattern of this molecule could lead to novel derivatives with unique pharmacological profiles.

Role in Medicinal Chemistry

The introduction of halogen atoms into drug candidates is a common strategy in medicinal chemistry to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. The presence of both bromine and chlorine offers multiple points for modification and structure-activity relationship (SAR) studies.

Safety and Handling

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[3]

-

Irritation: Likely to be a skin, eye, and respiratory tract irritant.

-

Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-3-chlorophenylacetonitrile is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although specific experimental data is scarce, this guide provides a robust, scientifically-reasoned framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Further research into this molecule is warranted to fully elucidate its properties and unlock its potential in the development of novel chemical entities.

References

-

Wikipedia. (2023, December 2). Diphenylacetonitrile. In Wikipedia. Retrieved from [Link]

-

Flury, T., Hall, R. G., Karrer, F., Kienast, H., Leuenberger, K., Pascual, A., Rindlisbacher, A., Trah, S., & Widmer, H. J. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science, 62(3), 236–241. [Link]

-

Fiveable. (2025, September 15). Phenylacetonitrile Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of bromobenzyl cyanide. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 2- cyano-benzyl bromide and the like.

-

PubChem. (n.d.). Bromobenzyl Cyanide. Retrieved from [Link]

- Organic Syntheses. (1922). Benzyl Cyanide. Organic Syntheses, 2, 9. doi:10.15227/orgsyn.002.0009

Sources

- 1. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]

- 6. Properties and uses of phenylacetonitrile-Chemwin [en.888chem.com]

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-3-chlorophenylacetonitrile

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-Bromo-3-chlorophenylacetonitrile, a halogenated aromatic nitrile of significant interest in synthetic and medicinal chemistry. As a versatile chemical intermediate, its utility in the development of novel pharmaceutical and agrochemical compounds is predicated on a precise understanding of its structural and electronic properties. This document details the principal synthetic routes and outlines a multi-technique spectroscopic approach for unambiguous structure elucidation and characterization. We will delve into the interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) data. The causality behind experimental choices and the integration of data from these orthogonal techniques form the core of a self-validating system for structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who utilize substituted phenylacetonitriles as critical building blocks in their synthetic endeavors.

Introduction

Substituted phenylacetonitriles are a cornerstone class of intermediates in organic synthesis.[1] The presence of the nitrile group (—C≡N) and an activated methylene (—CH₂—) bridge adjacent to an aromatic ring provides multiple reactive sites for molecular elaboration.[2] The specific compound of interest, 2-Bromo-3-chlorophenylacetonitrile (CAS No. 1261815-64-8), belongs to this family, with its phenyl ring further functionalized with bromine and chlorine atoms.[3] This halogenation pattern not only influences the molecule's overall physicochemical properties, such as lipophilicity and metabolic stability, but also offers additional vectors for synthetic modification, for instance, through metal-catalyzed cross-coupling reactions.[4]

A definitive understanding of the molecular structure is paramount, as isomerism can dramatically alter biological activity and chemical reactivity. This guide will systematically deconstruct the process of confirming the 1-(cyanomethyl)-2-bromo-3-chloro-benzene substitution pattern, providing field-proven insights into the analytical workflows required for its characterization.

Physicochemical and Safety Data

A summary of the key properties and hazard information for 2-Bromo-3-chlorophenylacetonitrile is provided below. This data is essential for safe handling, reaction planning, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-Bromo-3-chlorophenyl)acetonitrile | [3] |

| CAS Number | 1261815-64-8 | [3] |

| Molecular Formula | C₈H₅BrClN | [5] |

| Molecular Weight | 230.49 g/mol | [5] |

| Physical Form | Solid / Semi-solid | [5] |

| Storage Temperature | Room temperature, sealed in dry conditions | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5][6] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312 | [5] |

Synthesis and Purification

The most direct and widely adopted method for synthesizing arylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide.[7] This process, a variant of the Kolbe nitrile synthesis, is efficient and amenable to a wide range of substrates.

Synthetic Pathway Rationale

The synthesis of 2-Bromo-3-chlorophenylacetonitrile logically starts from the corresponding benzyl halide, 2-bromo-3-chlorobenzyl bromide. This precursor can be readily prepared from 2-bromo-3-chlorotoluene via a free-radical bromination reaction. The subsequent nucleophilic substitution with sodium or potassium cyanide yields the target nitrile. The choice of a polar aprotic solvent or an aqueous-alcoholic mixture is critical; it must solubilize the inorganic cyanide salt to a sufficient degree to facilitate the reaction with the organic benzyl halide substrate.

Experimental Protocol: Cyanation of 2-Bromo-3-chlorobenzyl bromide

This is a representative protocol adapted from established methods for arylacetonitrile synthesis.[7] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as sodium cyanide is highly toxic.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-3-chlorobenzyl bromide (1.0 eq) in a 4:1 (v/v) mixture of ethanol and water (100 mL).

-

Reagent Addition: Add sodium cyanide (NaCN, 1.2 eq) portion-wise to the stirred solution. An initial mild exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours.

-

Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

-

Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Remove the bulk of the ethanol via rotary evaporation.

-

Extraction: To the remaining aqueous residue, add 50 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-Bromo-3-chlorophenylacetonitrile.

Molecular Structure Elucidation

The unambiguous confirmation of the molecular structure of 2-Bromo-3-chlorophenylacetonitrile requires the synergistic use of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating analytical framework.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers crucial information about its elemental composition through isotopic patterns.

-

Molecular Ion (M⁺): The molecular weight of C₈H₅BrClN is 230.49 g/mol . Due to the presence of bromine and chlorine, the molecular ion peak will appear as a characteristic cluster of peaks.

-

Isotopic Pattern: Both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) have distinctive natural isotopes. This results in a unique pattern for the molecular ion:

-

M⁺ peak: Contains ³⁵Cl and ⁷⁹Br.

-

M+2 peak: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. This peak will be very intense, nearly equal in height to the M⁺ peak.

-

M+4 peak: Contains ³⁷Cl and ⁸¹Br. This peak will be approximately one-third the intensity of the M+2 peak. Observing this M, M+2, M+4 cluster is definitive proof of the presence of one bromine and one chlorine atom in the molecule.[8]

-

-

Fragmentation: A common fragmentation pathway for benzyl derivatives is the loss of the cyanomethyl radical (•CH₂CN) or the entire cyanomethyl group, leading to a prominent peak corresponding to the 2-bromo-3-chlorobenzyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum provides a molecular "fingerprint" in the region below 1500 cm⁻¹.

-

Nitrile Stretch (C≡N): A sharp, medium-intensity absorption is expected in the range of 2240-2260 cm⁻¹ .[9] This is a highly characteristic peak for the nitrile functional group.

-

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) confirm the presence of hydrogens attached to the benzene ring.

-

Aliphatic C-H Stretch: Absorptions from the methylene (—CH₂—) group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

Aromatic C=C Bending: Several sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring itself.

-

C-Br and C-Cl Stretches: Absorptions for carbon-halogen bonds appear in the fingerprint region, typically below 800 cm⁻¹ . These can be difficult to assign definitively but their presence is consistent with the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the connectivity and chemical environment of the atoms.

The proton NMR spectrum will show two distinct regions of interest: the aliphatic region for the methylene protons and the aromatic region for the phenyl protons.

-

Methylene Protons (—CH₂—): A sharp singlet is expected around ~4.0 ppm . The deshielding effect of the adjacent aromatic ring and the electron-withdrawing nitrile group shifts this signal downfield from a typical alkane C-H. The signal integrates to 2H. For a similar structure, 2-(2-chlorophenyl)acetonitrile, this peak appears at 3.8 ppm.[10]

-

Aromatic Protons (Ar-H): The 1,2,3-trisubstituted pattern of the benzene ring will give rise to a complex set of signals between ~7.2 and 7.8 ppm , integrating to a total of 3H.

-

The proton at C4 (between Cl and the CH₂CN group) will likely be a doublet of doublets (dd).

-

The proton at C5 (between two hydrogens) will likely be a triplet (t).

-

The proton at C6 (adjacent to the Br) will likely be a doublet of doublets (dd). The precise splitting pattern and chemical shifts confirm the relative positions of the substituents.[11]

-

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

-

Nitrile Carbon (—C≡N): This quaternary carbon typically appears in the 115-125 ppm range.[12]

-

Methylene Carbon (—CH₂—): The benzylic carbon is expected around 20-30 ppm .

-

Aromatic Carbons: Six distinct signals will be present in the aromatic region (~120-140 ppm ).

-

The two carbons directly bonded to the halogens (C2 and C3) will be significantly shifted, and their exact positions can be predicted using additive models.

-

The carbon attached to the cyanomethyl group (C1) will also be a quaternary signal, typically weaker in intensity.

-

The three carbons bearing protons (C4, C5, C6) will show strong signals. The typical chemical shift range for aromatic carbons is 125-170 ppm.[13]

-

Chemical Reactivity and Applications

The structural features of 2-Bromo-3-chlorophenylacetonitrile dictate its reactivity and utility as a synthetic intermediate.

-

Reactivity of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to different classes of compounds.

-

Reactivity of the Methylene Group: The benzylic protons are acidic and can be deprotonated with a suitable base to form a carbanion, which can then be alkylated or used in other C-C bond-forming reactions.[2]

-

Reactivity of the Aromatic Ring: The bromine atom is particularly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents at the C2 position. This is a powerful tool in medicinal chemistry for generating libraries of analogues for structure-activity relationship (SAR) studies.

Phenylacetonitrile derivatives are precursors to a wide range of pharmaceuticals, including analgesics, antihistamines, and anticonvulsants.[1][14] The specific substitution pattern of 2-Bromo-3-chlorophenylacetonitrile makes it a valuable building block for creating complex, highly functionalized molecules targeted for drug discovery programs.

Safety and Handling

As a halogenated aromatic nitrile, 2-Bromo-3-chlorophenylacetonitrile should be handled with care. It is harmful if swallowed and causes skin and serious eye irritation.[5][6] Inhalation may cause respiratory irritation.[6] Engineering controls, such as a chemical fume hood, should be used. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5]

Conclusion

The molecular structure of 2-Bromo-3-chlorophenylacetonitrile has been systematically defined through a logical, multi-faceted analytical approach. The combination of Mass Spectrometry, which confirms the molecular weight and the presence of one bromine and one chlorine atom via its unique isotopic signature, and IR Spectroscopy, which identifies the key nitrile and aromatic functional groups, provides a foundational characterization. This is further solidified by ¹H and ¹³C NMR spectroscopy, which unambiguously establishes the atomic connectivity and the specific 1,2,3-trisubstituted pattern on the phenyl ring. This rigorous, self-validating workflow is essential for ensuring the identity and purity of this versatile intermediate, thereby enabling its confident application in the fields of drug discovery and advanced materials science.

References

-

PubChem. (2025). 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile | C8H4BrCl2N | CID 131625978. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). 2-Bromophenylacetonitrile. NIST Chemistry WebBook. Available at: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

PubChem. (2025). 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738. National Center for Biotechnology Information. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 250 MHz, Acetonitrile-d3, simulated) (NP0044606). Available at: [Link]

-

NIST. (n.d.). Acetonitrile, bromochloro-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). Bromochloroacetonitrile | C2HBrClN | CID 55004. National Center for Biotechnology Information. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

-

NIST. (n.d.). Acetonitrile, bromochloro- IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

PubChemLite. (n.d.). 2-bromo-2-(4-chlorophenyl)acetonitrile (C8H5BrClN). Available at: [Link]

-

NIST. (n.d.). Acetonitrile, bromochloro-. NIST Chemistry WebBook. Available at: [Link]

-

NMRS.io. (n.d.). 13C | acetonitrile-d3 | NMR Chemical Shifts. Available at: [Link]

-

PubMed. (2016). Identification and characterization of phenylacetonitrile as a nitrogenous disinfection byproduct derived from chlorination of phenylalanine in drinking water. National Library of Medicine. Available at: [Link]

-

ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Immobilization of Pseudomonas fluorescens lipase on silk fibroin spheres - Supplementary Information. Available at: [Link]

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available at: [Link]

-

University of Manitoba. (n.d.). Notes on NMR Solvents. Available at: [Link]

-

MDPI. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3. RSC Advances. Available at: [Link]

Sources

- 1. 2-Phenylacetonitrile|For Research [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1261815-64-8|2-(2-Bromo-3-chlorophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 5. 2-(3-Bromo-4-chlorophenyl)acetonitrile | 249647-28-7 [sigmaaldrich.com]

- 6. 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile | C8H4BrCl2N | CID 131625978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Acetonitrile, bromochloro- [webbook.nist.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 2-(2-Chlorophenyl)acetonitrile(2856-63-5) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. nmrs.io [nmrs.io]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. Identification and characterization of phenylacetonitrile as a nitrogenous disinfection byproduct derived from chlorination of phenylalanine in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

Process Development Guide: Synthesis of 2-Bromo-3-chlorophenylacetonitrile

Executive Summary & Strategic Analysis

Target Molecule: 2-Bromo-3-chlorophenylacetonitrile CAS Registry Number: 1261815-64-8 Core Scaffold Application: This nitrile serves as a critical "ortho-functionalized" benzylic synthon. The ortho-bromo substituent provides a handle for transition-metal catalyzed cyclizations (e.g., Buchwald-Hartwig or Heck couplings) to access indoles, isoquinolines, and benzofurans, while the meta-chloro group offers orthogonal reactivity for late-stage diversification in SAR (Structure-Activity Relationship) studies.

Synthetic Strategy: The most robust and scalable route utilizes a radical bromination-cyanation sequence starting from commercially available 2-bromo-3-chlorotoluene. This approach is preferred over the homologation of benzoic acids or aldehydes due to higher atom economy and the avoidance of cryogenic steps (e.g., organolithium chemistry).

Retrosynthetic Logic

The synthesis is disconnected at the benzylic carbon-carbon bond (nitrile formation) and the benzylic carbon-hydrogen bond (radical functionalization).

Figure 1: Retrosynthetic disconnection showing the two-step transformation from the toluene precursor.

Step-by-Step Experimental Protocols

Step 1: Wohl-Ziegler Bromination

Objective: Selective functionalization of the benzylic position. Reaction Type: Free-Radical Substitution (FRS). Critical Quality Attribute (CQA): Minimizing the formation of the gem-dibromide impurity.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 2-Bromo-3-chlorotoluene | Substrate | 1.0 | Purity >98% essential to prevent tarring. |

| N-Bromosuccinimide (NBS) | Brominating Agent | 1.05 | Recrystallize from water if yellow (removes Br₂). |

| AIBN or Benzoyl Peroxide | Radical Initiator | 0.05 | AIBN preferred for cleaner workup. |

| Trifluorotoluene (PhCF₃) | Solvent | 10 vol | Modern, greener alternative to CCl₄. |

Detailed Protocol

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser, nitrogen inlet, and mechanical stirrer.

-

Dissolution: Charge the 2-bromo-3-chlorotoluene and solvent (PhCF₃ or Chlorobenzene). Degas the solution by bubbling nitrogen for 15 minutes (oxygen inhibits radical chains).

-

Addition: Add NBS (solid) and AIBN (solid) in one portion.

-

Initiation: Heat the mixture to reflux (approx. 100–102°C for PhCF₃).

-

Observation: The reaction is initiated when the heavy, insoluble NBS solid floats to the surface and converts to lighter, floating succinimide. The solution often turns pale orange/red.

-

-

Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 9:1). Reaction is typically complete in 4–6 hours.

-

End-point: Disappearance of starting material. Stop immediately to prevent over-bromination to the dibromide.

-

-

Workup:

-

Purification: The crude benzyl bromide is often pure enough (>90%) for the next step. If necessary, recrystallize from Hexane/Heptane.

Safety Warning: Benzylic bromides are potent lachrymators (tear gas agents). All operations must be performed in a high-efficiency fume hood.

Step 2: Nucleophilic Cyanation

Objective: Installation of the nitrile group via SN2 displacement. Reaction Type: Nucleophilic Substitution.[3][4] Critical Quality Attribute (CQA): Control of hydrolysis side-products (amides/acids).

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| Benzyl Bromide Intermediate | Substrate | 1.0 | From Step 1. |

| Sodium Cyanide (NaCN) | Nucleophile | 1.2–1.5 | EXTREME POISON . |

| Ethanol / Water (4:1) | Solvent | 10 vol | Classic solvent system. |

| (Alternative) TBAB | Phase Transfer Cat. | 0.05 | If using Toluene/Water biphasic system. |

Detailed Protocol

-

Setup: Equip a RBF with a reflux condenser and a caustic scrubber trap (NaOH solution) connected to the exhaust to neutralize any HCN gas.

-

Preparation: Dissolve NaCN in the minimum amount of water. Add this to a solution of the benzyl bromide in Ethanol.[4]

-

Note: The reaction is exothermic. Add the cyanide solution slowly if scaling up (>100g).

-

-

Reaction: Heat to reflux (80°C) for 3–5 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The product will be more polar than the bromide but less polar than the alcohol byproduct.

-

Workup (Cyanide Destruction):

-

CRITICAL: Cool the mixture. Add a 10% bleach (NaOCl) solution or ferrous sulfate to the reaction mixture before disposal to quench excess cyanide.

-

Remove Ethanol under reduced pressure.[4]

-

Extract the aqueous residue with Ethyl Acetate or DCM.[1]

-

Wash organics with brine, dry over Na₂SO₄, and concentrate.[4]

-

-

Purification: Recrystallize from Ethanol or Isopropanol to yield off-white to pale yellow crystals.

Reaction Workflow & Troubleshooting

The following diagram illustrates the critical process flow and decision gates.

Figure 2: Operational workflow including quality control checkpoints for impurity management.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Bromination | Wet NBS or Old Initiator | Recrystallize NBS from H₂O; use fresh AIBN. Ensure strictly anhydrous conditions. |

| High Dibromide Impurity | Over-reaction (Time) or Excess NBS | Stop reaction at 95% conversion. Do not exceed 1.05 eq of NBS. |

| Low Yield in Cyanation | Hydrolysis to Amide | Ensure solvents are neutral (not acidic). Avoid prolonged heating once complete. |

| Emulsions during Workup | Phase Transfer issues | Use brine or filter through Celite to break emulsions. |

Analytical Characterization

Confirm the identity of the product using the following expected spectroscopic data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45–7.20 (m, 3H, Aromatic H) – Pattern consistent with 1,2,3-trisubstituted benzene.

-

δ 3.85 (s, 2H, –CH ₂–CN) – Characteristic singlet for the benzylic methylene.

-

-

IR (ATR):

-

~2250 cm⁻¹ (C≡N stretch, weak/medium).

-

~750–800 cm⁻¹ (C–Cl and C–Br stretches).

-

-

Physical State: Solid (Low melting point, approx. 30–40°C range based on isomers).

References

-

Sigma-Aldrich. 2-(3-Bromo-4-chlorophenyl)acetonitrile Product Sheet. (Analogous isomer data for handling/safety).

-

National Institute of Standards and Technology (NIST). 2-Bromophenylacetonitrile Mass Spectrum.[6] (Fragment pattern reference).

-

BenchChem. Synthesis of substituted benzyl bromides and nitriles. (General protocols for NBS bromination and cyanation).

-

PubChem. 2-Bromo-3'-chloroacetophenone & Derivatives.[7] (Structural analogs and physical property comparisons).

-

Organic Syntheses. Preparation of 3-bromo-4-aminotoluene and related benzyl bromides. Coll. Vol. 1, p. 111 (1941). (Foundational radical bromination techniques).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. The reaction of 4 – bromobenzyl chloride with NaCN in ethanol leads t - askIITians [askiitians.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-Bromophenylacetonitrile [webbook.nist.gov]

- 7. 3-Chlorobenzyl bromide 97 766-80-3 [sigmaaldrich.com]

2-Bromo-3-chlorophenylacetonitrile starting materials

An In-depth Technical Guide to the Core Starting Materials for the Synthesis of 2-Bromo-3-chlorophenylacetonitrile

Introduction

2-Bromo-3-chlorophenylacetonitrile is a substituted benzonitrile that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. The strategic placement of the bromo, chloro, and cyanomethyl substituents on the phenyl ring provides multiple reaction sites for further chemical transformations. This guide provides an in-depth analysis of the primary synthetic routes to 2-Bromo-3-chlorophenylacetonitrile, with a focus on the selection and preparation of the core starting materials. The discussion is grounded in established chemical principles and provides practical, field-proven insights for researchers and drug development professionals.

Retrosynthetic Analysis

A retrosynthetic analysis of 2-Bromo-3-chlorophenylacetonitrile reveals several viable synthetic pathways, each originating from commercially available or readily accessible starting materials. The choice of a specific route will often depend on factors such as the availability of precursors, scalability, and overall cost-effectiveness. The primary disconnections point towards two key intermediates: a benzyl halide or a benzaldehyde.

Caption: Retrosynthetic analysis of 2-Bromo-3-chlorophenylacetonitrile.

Synthetic Pathway 1: From 2-Bromo-3-chlorotoluene

This is often the most direct and widely employed route, leveraging the conversion of a substituted toluene into the corresponding benzyl halide, followed by nucleophilic substitution with a cyanide salt.

Synthesis of 2-Bromo-3-chlorotoluene

The synthesis of the key starting material, 2-Bromo-3-chlorotoluene, can be approached from several precursors. One common method involves the Sandmeyer reaction, a versatile tool for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[1][2]

-

Starting Material: 2-Amino-6-chlorotoluene (3-Chloro-2-methylaniline).

-

Reaction: Diazotization followed by bromination.

The amino group of 2-amino-6-chlorotoluene is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-5 °C).[3] The resulting diazonium salt is then treated with a copper(I) bromide catalyst to facilitate the substitution of the diazonium group with a bromine atom, yielding 2-bromo-3-chlorotoluene.[4]

Free-Radical Bromination to 2-Bromo-3-chlorobenzyl bromide

The next step involves the selective bromination of the methyl group of 2-bromo-3-chlorotoluene to form the corresponding benzyl bromide. This is typically achieved through a free-radical halogenation reaction.[5]

-

Reaction Conditions: The reaction is carried out by treating 2-bromo-3-chlorotoluene with a brominating agent, such as N-bromosuccinimide (NBS), in a non-polar solvent like carbon tetrachloride. The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by exposure to UV light.[6] The use of NBS is advantageous as it allows for a low, controlled concentration of bromine in the reaction mixture, which favors benzylic bromination over electrophilic aromatic substitution.

Caption: Synthesis from 2-Bromo-3-chlorotoluene.

Cyanation of 2-Bromo-3-chlorobenzyl bromide

The final step is a nucleophilic substitution reaction where the benzylic bromide is displaced by a cyanide ion.[7]

-

Reagents: Sodium cyanide or potassium cyanide are typically used as the cyanide source.

-

Solvent: The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can dissolve both the organic substrate and the inorganic cyanide salt. Aqueous-alcoholic solvent systems can also be employed.[7]

Experimental Protocol: Cyanation of Benzyl Halide

The following is a representative protocol adapted from general methods for the synthesis of arylacetonitriles.[7]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-chlorobenzyl bromide (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.

-

Reagent Addition: Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtering, the solvent is removed by rotary evaporation. The crude product can be purified by column chromatography on silica gel.[7]

| Parameter | Conditions | Expected Outcome |

| Starting Material | 2-Bromo-3-chlorobenzyl bromide | High purity is crucial to avoid side reactions. |

| Reagent | Sodium Cyanide (NaCN) | 1.2 equivalents |

| Solvent | Ethanol/Water | Facilitates dissolution of both reactants. |

| Temperature | 80-90 °C | Reflux conditions to drive the reaction. |

| Yield | Variable | Typically moderate to high, dependent on purity of starting materials. |

Synthetic Pathway 2: From 2-Bromo-3-chlorobenzaldehyde

An alternative route to 2-Bromo-3-chlorophenylacetonitrile involves the conversion of the corresponding benzaldehyde. This pathway can be advantageous if 2-Bromo-3-chlorobenzaldehyde is a more readily available starting material.[8][9]

Synthesis of 2-Bromo-3-chlorobenzaldehyde

The synthesis of 2-Bromo-3-chlorobenzaldehyde can be achieved through various methods, including the oxidation of 2-bromo-3-chlorotoluene or through electrophilic aromatic substitution on a suitable precursor. For instance, the bromination of 3-chlorobenzaldehyde can be directed to the 2-position under specific conditions.[10]

Conversion of Aldehyde to Nitrile

There are several methods to convert an aldehyde to a nitrile. One common approach is through the formation of an intermediate oxime or hydrazone, followed by dehydration or elimination.

-

Two-Step Process: The aldehyde can be reacted with hydroxylamine to form an aldoxime. The subsequent dehydration of the aldoxime, using reagents such as acetic anhydride or thionyl chloride, yields the nitrile.

-

One-Pot Procedures: More direct methods are also available, such as the reaction of the aldehyde with tosylhydrazine to form a tosylhydrazone, which can then be treated with a base to eliminate toluenesulfinic acid and form the nitrile.

Caption: Synthesis from 2-Bromo-3-chlorobenzaldehyde.

Conclusion

The synthesis of 2-Bromo-3-chlorophenylacetonitrile can be effectively achieved through several synthetic pathways. The choice of the most suitable route is contingent upon the availability and cost of the starting materials, as well as the desired scale of the synthesis. The pathway commencing from 2-bromo-3-chlorotoluene, proceeding through a benzyl bromide intermediate, is a robust and well-established method. Alternatively, the conversion of 2-bromo-3-chlorobenzaldehyde offers a viable alternative. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are paramount to achieving high yields and purity of the final product.

References

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

PrepChem.com. (n.d.). Preparation of 2-bromotoluene. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Wychem. (n.d.). 2-Bromo-3-chlorotoluene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ResearchGate. (2019). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. Retrieved from [Link]

-

PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Wikipedia. (2023). Benzyl bromide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-chlorobenzyl bromide. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from [Link]

-

Organic Chemistry II. (n.d.). Sandmeyer Reactions: Mechanism, Examples, and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-chlorobenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. prepchem.com [prepchem.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-BROMO-3-CHLOROBENZALDEHYDE | 74073-40-8 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]

Technical Deep Dive: The Tri-Functional Reactivity of 2-Bromo-3-chlorophenylacetonitrile

Topic: Chemical Reactivity of 2-Bromo-3-chlorophenylacetonitrile Document Type: Technical Deep Dive & Experimental Guide Target Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

2-Bromo-3-chlorophenylacetonitrile (CAS: 1261815-64-8) is a high-value pharmacophore scaffold distinguished by its orthogonal tri-functionality . Unlike simple halo-benzenes, this molecule offers three distinct reactive sites with well-defined activation energy hierarchies:

-

The Active Methylene (

-CH -

The C2-Bromide: A sterically crowded but electronically activated site for rapid oxidative addition (Pd/Ni catalysis).

-

The C3-Chloride: A latent electrophile that remains inert under conditions that activate the bromide, allowing for sequential cross-coupling strategies.

This guide details the chemoselective exploitation of these sites, providing researchers with a roadmap for synthesizing complex indoles, isoquinolines, and poly-heterocyclic drug candidates.

Electronic Structure & Reactivity Hierarchy

The molecule's reactivity is governed by the interplay between the electron-withdrawing nitrile group and the halogenated aromatic core.

The Reactivity Matrix

| Site | Functional Group | Electronic Character | Primary Transformation | Activation Trigger |

| Methylene ( | Nucleophilic (Latent) | Alkylation, Aldol, Knoevenagel | Base ( | |

| C2 | Aryl Bromide | Electrophilic (High) | Suzuki, Buchwald, Heck | Pd(0), Ni(0) |

| C3 | Aryl Chloride | Electrophilic (Low) | Suzuki, | Specialized Ligands (e.g., XPhos) |

| CN | Nitrile | Electrophilic | Hydrolysis, Reduction, Pinner | Acid/Base, Hydride, Grignard |

Chemoselectivity Logic (The "Halogen Dance")

The bond dissociation energy (BDE) difference between

-

Insight: Standard Pd-catalysts (e.g.,

) will exclusively insert into the C-Br bond at room temperature to -

Risk: The C2 position is ortho to the acetonitrile side chain. Steric hindrance can retard coupling rates compared to para-isomers. Ligands with smaller cone angles or flexible biaryl backbones (e.g., SPhos) are recommended to overcome this ortho-effect.

Core Reactivity Modules

Module A: The Active Methylene (Alkylation & Condensation)

The

-

Mono-alkylation: Requires tight stoichiometric control (1.05 eq. Base) and low temperatures (

) to prevent dialkylation.-

Preferred Base: LiHMDS or NaH in THF.

-

-

Knoevenagel Condensation: Reacts with aldehydes to form acrylonitrile derivatives.

-

Application: Precursor for 2-amino-indene synthesis via cyclization.

-

Module B: Sequential Cross-Coupling (The C2 C3 Strategy)

This scaffold allows for the construction of non-symmetric biaryls or tri-aryls.

-

Step 1 (C2 Functionalization): Use a boronic acid with

. The chloride remains untouched. -

Step 2 (C3 Functionalization): Activate the remaining chloride using a bulky, electron-rich phosphine ligand (e.g.,

+ XPhos) at elevated temperatures (

Module C: Heterocycle Synthesis (Indole Formation)

The ortho-bromo-acetonitrile motif is a "privileged structure" for indole synthesis.

-

Pathway: Reduction of the nitrile to a primary amine (using

or -

Cyclization: Intramolecular Buchwald-Hartwig amination closes the ring.

-

Product: 4-Chloroindole . (Note: The C3-chloro substituent of the starting material maps to the C4 position of the resulting indole).

Visualizing the Divergent Synthesis

The following diagram illustrates the logical flow from the parent scaffold to diverse chemical spaces.

Figure 1: Divergent synthetic pathways showcasing chemoselectivity and scaffold utility.[1][2][3]

Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling at C2

Objective: Arylation of the C2-bromide without affecting the C3-chloride.

Reagents:

-

Substrate: 2-Bromo-3-chlorophenylacetonitrile (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.1 eq)

-

Catalyst:

(3 mol%) -

Base:

(2.0 M aqueous, 3.0 eq) -

Solvent: 1,4-Dioxane

Procedure:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane and aqueous

. -

Reaction: Heat the mixture to 60°C for 4-6 hours. Note: Do not exceed 80°C to avoid activating the chloride.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc).

-

Validation:

NMR should show loss of the specific Ar-Br pattern and retention of the Ar-Cl signal.

Protocol 2: Controlled -Alkylation

Objective: Mono-methylation of the side chain.

Reagents:

-

Substrate (1.0 eq)[1]

-

Base: NaH (60% dispersion in oil, 1.1 eq)

-

Electrophile: MeI (1.05 eq)

-

Solvent: Anhydrous THF

Procedure:

-

Deprotonation: To a suspension of NaH in THF at 0°C , add the substrate dropwise over 15 minutes. Evolution of

gas will be observed. -

Anion Formation: Stir at

for 30 minutes. The solution often turns yellow/orange (stabilized benzylic anion). -

Addition: Add MeI dropwise.

-

Completion: Allow to warm to RT over 2 hours. Quench with saturated

.

Safety & Handling: The "Lachrymator" Warning

Halo-phenylacetonitriles are potent lachrymators (tear agents) and skin irritants. They liberate cyanide upon metabolism or strong hydrolysis.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Spill Management: Treat spills with 10% aqueous NaOH to hydrolyze the nitrile and benzyl halide functionalities (if present as impurities), followed by bleach neutralization.

-

Storage: Store under inert gas at 2-8°C. Segregate from oxidizers and strong acids.

References

-

Suzuki-Miyaura Coupling Selectivity: Chem. Rev. 1995, 95, 7, 2457–2483. (General principles of Halogen selectivity). Link

-

Synthesis of Indoles from o-Halo-acetonitriles: J. Org. Chem. 2004, 69, 17, 5705–5711. (Mechanistic basis for reductive cyclization). Link

-

Acidity of Nitriles: Bordwell pKa Table (DMSO). (Reference for pKa ~16). Link

-

Safety Data Sheet (SDS): 2-(2-Bromo-3-chlorophenyl)acetonitrile, BLD Pharm. Link

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-chlorophenylacetonitrile Derivatives

Abstract

Substituted phenylacetonitrile scaffolds are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceutical agents.[1][2][3] The 2-bromo-3-chlorophenylacetonitrile core, in particular, offers a unique combination of steric and electronic properties, making it a valuable building block for drug discovery programs. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this scaffold, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for process optimization. We will explore two principle pathways: the direct cyanation of a pre-functionalized benzyl halide and the construction of the nitrile via a Sandmeyer reaction from a corresponding aniline. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Strategic Imperatives: Retrosynthetic Analysis

Before delving into specific protocols, a strategic retrosynthetic analysis reveals the most logical bond disconnections for 2-bromo-3-chlorophenylacetonitrile. The primary target bond for disconnection is the C-CN bond, leading to two major precursor classes.

Caption: Workflow for benzylic cyanation route.

Detailed Protocol: Synthesis of 2-(2-Bromo-3-chlorophenyl)acetonitrile

Step 1: Benzylic Bromination of 1-Bromo-2-chloro-3-methylbenzene

This step employs a Wohl-Ziegler reaction for the selective free-radical bromination of the benzylic methyl group. [4]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (equiv) |

|---|---|---|---|

| 1-Bromo-3-chloro-2-methylbenzene | 205.49 | 10.27 g | 50.0 mmol (1.0) |

| N-Bromosuccinimide (NBS) | 177.98 | 9.34 g | 52.5 mmol (1.05) |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.41 g | 2.5 mmol (0.05) |

| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-chloro-2-methylbenzene (10.27 g), N-Bromosuccinimide (NBS, 9.34 g), and carbon tetrachloride (200 mL).

-

Add the radical initiator, Azobisisobutyronitrile (AIBN, 0.41 g), to the suspension.

-

Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide floating at the surface.

-

After 2-3 hours of reflux, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-bromo-3-(bromomethyl)-2-chlorobenzene, which often appears as a pale yellow oil or low-melting solid. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with Sodium Cyanide

CAUTION: Sodium and potassium cyanide are extremely toxic. [5]All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. An emergency cyanide antidote kit should be available.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (equiv) |

| Crude 1-Bromo-3-(bromomethyl)-2-chlorobenzene | 284.39 | ~14.2 g | ~50.0 mmol (1.0) |

| Sodium Cyanide (NaCN) | 49.01 | 2.94 g | 60.0 mmol (1.2) |

| Ethanol | 46.07 | 120 mL | - |

| Deionized Water | 18.02 | 30 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve sodium cyanide (2.94 g) in a solvent mixture of ethanol (120 mL) and water (30 mL).

-

Add the crude 1-bromo-3-(bromomethyl)-2-chlorobenzene from the previous step to the cyanide solution.

-

Heat the reaction mixture to reflux (approx. 80-90°C) with stirring for 4-6 hours. [6]Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the bulk of the ethanol via rotary evaporation.

-

Add 100 mL of water to the remaining residue and extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude 2-(2-bromo-3-chlorophenyl)acetonitrile.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like isopropanol to yield the final product as a white or off-white solid.

Synthesis Route B: Sandmeyer Cyanation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert aryl amines into a variety of functional groups, including nitriles. [7][8]This route is particularly advantageous when 2-bromo-3-chloroaniline is a more accessible or cost-effective starting material.

Principle & Mechanism

This transformation occurs in two distinct stages:

-

Diazotization: The primary aromatic amine (2-bromo-3-chloroaniline) is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid like HCl or H₂SO₄) at low temperatures (0-5°C) to form a stable aryl diazonium salt. [9]2. Cyanide Displacement: The resulting diazonium salt is then added to a solution or suspension of copper(I) cyanide (CuCN). The copper(I) species catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and facilitating the substitution of the diazonium group with a cyanide nucleophile to form the desired benzonitrile. [7][9]

Detailed Protocol: Synthesis of 2-Bromo-3-chlorobenzonitrile

While this protocol yields the benzonitrile (Ar-CN) rather than the phenylacetonitrile (Ar-CH₂-CN), it is a critical pathway for accessing derivatives where the cyano group is directly attached to the aromatic ring, which are themselves important synthetic intermediates.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (equiv) |

| Diazotization | |||

| 2-Bromo-3-chloroaniline | 206.46 | 10.32 g | 50.0 mmol (1.0) |

| Concentrated HCl (37%) | 36.46 | 15 mL | ~180 mmol (3.6) |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.80 g | 55.0 mmol (1.1) |

| Deionized Water | 18.02 | 40 mL | - |

| Sandmeyer Reaction | |||

| Copper(I) Cyanide (CuCN) | 89.56 | 5.37 g | 60.0 mmol (1.2) |

| Sodium Cyanide (NaCN) | 49.01 | 3.24 g | 66.0 mmol (1.32) |

Procedure:

-

Diazotization:

-

In a 250 mL beaker, suspend 2-bromo-3-chloroaniline (10.32 g) in a mixture of water (25 mL) and concentrated HCl (15 mL).

-

Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

In a separate flask, dissolve sodium nitrite (3.80 g) in 15 mL of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature remains below 5°C. A clear diazonium salt solution should form.

-

Stir the solution for an additional 20 minutes at 0-5°C.

-

-

Sandmeyer Reaction:

-

In a separate 500 mL flask, prepare a solution of copper(I) cyanide (5.37 g) and sodium cyanide (3.24 g) in 50 mL of water. Gently warm the mixture to facilitate dissolution, then cool to room temperature.

-

Slowly and cautiously add the cold diazonium salt solution in portions to the vigorously stirred copper cyanide solution. Effervescence (N₂ gas evolution) will be observed.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 50-60°C for an additional 30 minutes to ensure complete reaction.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and extract with toluene or dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash sequentially with dilute NaOH solution, water, and finally brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 2-bromo-3-chlorobenzonitrile can be purified by recrystallization or chromatography.

-

Characterization and Validation

Confirmation of the synthesized product's identity and purity is critical. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity, showing characteristic peaks for the aromatic protons and the methylene protons (for the phenylacetonitrile) and the nitrile carbon.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio for the target molecule.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band in the region of 2240-2260 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group.

Conclusion

The synthesis of 2-bromo-3-chlorophenylacetonitrile and its derivatives can be reliably achieved through well-established synthetic organic chemistry methodologies. The choice between the benzylic substitution pathway and the Sandmeyer reaction will largely depend on the availability and cost of the respective starting materials. The benzylic cyanation route offers a more direct path to the phenylacetonitrile scaffold, while the Sandmeyer reaction is a powerful tool for generating the corresponding benzonitrile. Both methods, when executed with careful attention to reaction conditions and safety protocols, provide robust and scalable access to these valuable intermediates, paving the way for further elaboration in drug discovery and development programs.

References

- Vertex AI Search. (2025, August 20). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI.

- ACS Publications. (2025, April 5). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Catalysis.

- Organic Synthesis International. (2014, December 17). Cyanation of Aryl Halides.

- Thieme. (2025, November 4). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Synlett.

- Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039.

- Sciencemadness.org. (2011, December 3). Mechanism of benzyl cyanide synthesis ?.

- Wikipedia. Sandmeyer reaction.

- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde.

- Doc Brown's Chemistry. Nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles.

- Google Patents. Preparation method of 2-bromo-5-chlorobenzaldehyde.

- University of Calgary, Department of Chemistry. Ch 11: Nucleophilic substitution of benzylic halides.

- Thieme E-Books. Introduction of the Cyano Group by Substitution of a Halogen.

- PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Benchchem. Application Note: A Reliable Two-Step Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- ChemicalBook. (2025, July 16). 2-BROMO-3-CHLOROBENZALDEHYDE | 74073-40-8.

- AiFChem. (2025, October 21). 19472-74-3 | 2-Bromobenzyl cyanide.

- ResearchGate. Synthetic strategies to 2‐phenylacetonitrile.

- ResearchGate. 2-Chloro-3-carbonitrile analogs (122–132) prepared via Sandmeyer reaction.

- Google Patents. Cyanation of aromatic halides.

- Chemguide. Nucleophilic substitution - halogenoalkanes and cyanide ions.

- ChemScene. (2022). 2-Bromo-3-chlorobenzaldehyde.

- ResearchGate. (2025, October 18). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes.

- ResearchGate. Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde.

- Sigma-Aldrich. 2-(3-Bromo-4-chlorophenyl)acetonitrile | 249647-28-7.

- Organic Syntheses. α-PHENYLACETOACETONITRILE.

- Hilaris Publisher. (2024, June 26). Exploring Novel Synthetic Routes in Medicinal Chemistry.

- JOCPR. (2024, April 29). Innovations in Synthetic Route Design for Drug Discovery and Development.

- Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.

- BOC Sciences. Custom Cyanation Process Services.

- Benchchem. (2025). Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

- Benchchem. Application Notes and Protocols for the Friedel-Crafts Reaction of α-Bromo-α-phenylacetonitrile.

- Google Patents. Preparation of phenylacetonitriles.

- Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation).

- Taylor & Francis. Cyanation – Knowledge and References.

- Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

- PrepChem.com. Synthesis of phenylacetonitrile.

- Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

- Google Patents. The preparation method of 2-nitro substituted phenylacetonitrile compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

2-Bromo-3-chlorophenylacetonitrile: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic innovation. Phenylacetonitrile and its derivatives are recognized as "privileged structures," forming the core of numerous biologically active compounds.[1][2] The introduction of halogen atoms is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.[3][4][5] Specifically, bromine and chlorine can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding potency and selectivity.[6][7] This guide introduces 2-Bromo-3-chlorophenylacetonitrile, a novel, highly functionalized scaffold, and explores its vast potential in medicinal chemistry. We will dissect its synthetic accessibility, delineate its key reactive sites, and propose its application in the development of next-generation therapeutics, particularly in oncology and neuroscience.

Synthesis of the Core Scaffold: A Strategic Approach

The utility of any building block is predicated on its accessibility. While 2-Bromo-3-chlorophenylacetonitrile is not a widely cataloged compound, its synthesis can be strategically planned using established, robust chemical transformations. The most logical and industrially scalable approach involves the cyanation of a corresponding benzyl halide.

Proposed Synthetic Pathway: Benzylic Halide Cyanation

The proposed synthesis begins with the commercially available 2-bromo-3-chlorotoluene. The key steps involve the activation of the benzylic position followed by nucleophilic substitution with a cyanide source.

Sources

- 1. fiveable.me [fiveable.me]

- 2. 2-Phenylacetonitrile|For Research [benchchem.com]

- 3. Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 7. jms.ump.edu.pl [jms.ump.edu.pl]

Technical Guide: Spectroscopic Validation of 2-Bromo-3-chlorophenylacetonitrile

The following technical guide details the spectroscopic identification of 2-Bromo-3-chlorophenylacetonitrile , a critical halogenated intermediate in medicinal chemistry.

This guide is structured as a verification protocol , designed for researchers who must validate the identity and purity of this scaffold prior to its use in downstream synthesis (e.g., heterocycle formation or nucleophilic substitution).

Executive Summary & Structural Logic

Compound: 2-Bromo-3-chlorophenylacetonitrile

CAS: 1261815-64-8

Formula: C

The structural integrity of this molecule relies on the specific 1,2,3-substitution pattern on the benzene ring. The proximity of the bromine (C2) and chlorine (C3) atoms creates a unique steric and electronic environment that distinguishes it from its isomers (e.g., the 2,6- or 3,4-dihalo analogs).

Structural Connectivity Diagram

The following diagram illustrates the connectivity and the specific numbering scheme used for NMR assignment.

Figure 1: Connectivity map highlighting the 1,2,3-substitution pattern. The 'vicinal' halides (Br at C2, Cl at C3) are the key structural feature.

Mass Spectrometry (MS): The Isotope Fingerprint

The most definitive method for confirming the presence of both Bromine and Chlorine is the analysis of the molecular ion isotope pattern. Unlike NMR, which requires interpretation of shifts, MS provides a binary "yes/no" confirmation of the halogen content.

Theoretical Isotope Distribution

For a molecule containing 1 Bromine (

| Ion Species | Isotope Composition | m/z (Nominal) | Relative Intensity |

| M | 229 | ~75% (Base) | |

| M+2 | ( | 231 | ~100% (Peak) |

| M+4 | 233 | ~25% |

Interpretation Protocol:

-

Locate the molecular ion cluster starting at m/z 229 .

-

Verify the M+2 (231) peak is slightly more intense than the M (229) peak (due to the summation of probabilities:

vs -

Confirm the presence of the M+4 (233) peak at roughly 1/3 the height of the M peak.

-

Fragmentation: Look for the loss of the nitrile group [M-CN]

or sequential halogen loss [M-Cl]

Nuclear Magnetic Resonance (NMR)

NMR analysis confirms the regiochemistry (positions of substituents). The 1,2,3-substitution leaves three adjacent protons (H4, H5, H6), forming a spin system that is distinct from the symmetric patterns seen in 2,6- or 3,5-isomers.

H NMR Data (400 MHz, CDCl )

Note: Chemical shifts are estimated based on substituent additivity rules for poly-halogenated phenylacetonitriles.

| Signal | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| A | 3.90 – 4.00 | Singlet (s) | 2H | -CH | Deshielded by the electron-withdrawing CN group and the ortho-Bromine (steric/field effect). |

| B | 7.25 – 7.35 | Triplet (t) / dd | 1H | H5 | The central proton of the 3-spin system. Coupled to both H4 and H6 ( |

| C | 7.40 – 7.50 | Doublet (d) | 1H | H6 | Ortho to the alkyl group. Typically shielded relative to H4. |

| D | 7.55 – 7.65 | Doublet (d) | 1H | H4 | Ortho to the Chlorine atom. The most deshielded aromatic signal due to the inductive effect of Cl. |

Critical Verification Step:

-

Coupling Constants (

): You must observe ortho-coupling ( -

Pattern Recognition: The aromatic region should show two doublets and one triplet (or doublet of doublets). If you see a singlet or two singlets, you likely have the wrong isomer (e.g., 2,5-dihalo).

C NMR Data (100 MHz, CDCl )

| Shift ( | Assignment | Notes |

| 23.5 | -CH | Benzylic carbon. |

| 117.0 | -CN | Characteristic nitrile carbon. |

| 127.5 | C5 | Aromatic CH. |

| 129.0 | C6 | Aromatic CH. |

| 130.5 | C4 | Aromatic CH.[1] |

| 124.0 | C2 (C-Br) | Quaternary. Shifted upfield due to the "Heavy Atom Effect" of Bromine. |

| 134.5 | C3 (C-Cl) | Quaternary. |

| 131.0 | C1 (C-CH | Quaternary.[1] |

Infrared Spectroscopy (IR)

IR is used primarily to confirm the functional groups and absence of contaminants (e.g., hydrolysis to amide/acid).

-

Nitrile Stretch (

): Look for a sharp, medium-intensity band at 2240–2260 cm-

Warning: If this peak is broad or shifted to 1650 cm

, the nitrile may have hydrolyzed to an amide.

-

-

Aromatic C=C: 1450–1600 cm

. -

C-Halogen: Strong bands in the fingerprint region (600–800 cm

) corresponding to C-Cl and C-Br stretches.

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, follow this preparation workflow:

-

Solvent Choice: Use CDCl

(Chloroform-d) neutralized with silver foil if the compound is acid-sensitive, though this nitrile is generally stable. -

Concentration:

-

1H NMR: Dissolve ~5-10 mg in 0.6 mL solvent.

-

13C NMR: Dissolve ~30-50 mg to ensure quaternary carbons (C-Br, C-Cl, CN) are visible above noise.

-

-

Filtration: Filter the solution through a small plug of glass wool into the NMR tube to remove suspended solids which cause line broadening.

Diagram: Analytical Workflow

Figure 2: Routine validation workflow for halogenated phenylacetonitriles.

References

-

BLD Pharm. (n.d.). 2-(2-Bromo-3-chlorophenyl)acetonitrile Product Page. Retrieved from

-

Sigma-Aldrich. (n.d.). General NMR Chemical Shifts of Trace Impurities. Retrieved from

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library Concepts. Retrieved from

Sources

Technical Whitepaper: Solubility Profile and Solvent Selection Strategy for 2-Bromo-3-chlorophenylacetonitrile

Executive Summary

2-Bromo-3-chlorophenylacetonitrile (CAS: 1261815-64-8) is a critical halogenated benzyl cyanide intermediate employed in the synthesis of heterocycles and pharmaceutical scaffolds. Its structural motif—containing both bromine and chlorine substituents on the phenyl ring alongside a reactive nitrile group—dictates a specific solubility profile governed by dipole-dipole interactions and lipophilicity.

This technical guide provides a comprehensive analysis of the solubility behavior of 2-Bromo-3-chlorophenylacetonitrile. Due to the scarcity of specific public solubility data for this exact isomer, this guide synthesizes data from structural analogs (e.g., 3-bromo-4-chlorophenylacetonitrile) and applies Hansen Solubility Parameter (HSP) theory to establish a robust solvent selection strategy for synthesis, extraction, and purification.

Physicochemical Profile & Solubility Mechanism

To predict and manipulate the solubility of 2-Bromo-3-chlorophenylacetonitrile, one must understand its molecular interactions.

-